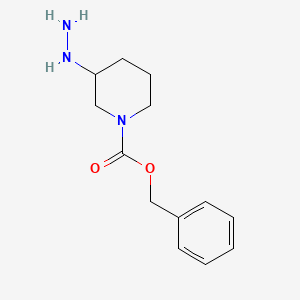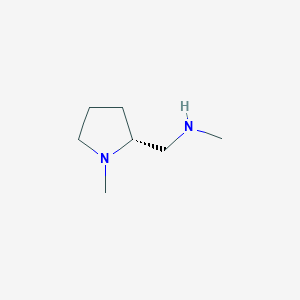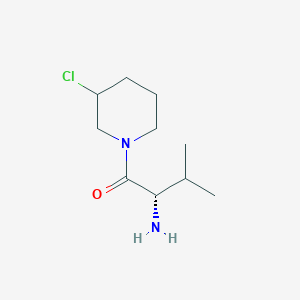![molecular formula C6H7N3O3S B11756080 (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a nitro group, an imidazole ring, and a thiazole ring, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes in the presence of diisopropylethylamine. This reaction proceeds under heating conditions to yield the desired nitroimidazothiazole . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, controlled heating systems, and purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the methanol moiety.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methanol or nitro positions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Mecanismo De Acción
The mechanism of action of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway . The nitro group plays a crucial role in the compound’s bioactivity, undergoing bioreductive activation to form reactive intermediates that disrupt bacterial cell function.
Comparación Con Compuestos Similares
Similar Compounds
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol: Similar structure but with an oxazole ring instead of a thiazole ring.
Pretomanid (PA-824): Another nitroimidazole compound with antitubercular activity.
Uniqueness
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is unique due to its specific combination of an imidazole and thiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H7N3O3S |
|---|---|
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)methanol |
InChI |
InChI=1S/C6H7N3O3S/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2 |
Clave InChI |
DPOYRQMCTUUCSS-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC2=NC(=CN21)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)

![1-[6-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B11756018.png)

![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B11756029.png)


![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
![(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)

![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
